molecular formula C7H4N2O3 B1293937 4-Hydroxy-3-nitrobenzonitrile CAS No. 3272-08-0

4-Hydroxy-3-nitrobenzonitrile

Cat. No. B1293937
CAS RN: 3272-08-0
M. Wt: 164.12 g/mol
InChI Key: INBLGVOPOSGVTA-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

To a mixed solution of 4-hydroxy-3-nitrobenzonitrile (1 g) and NH4Cl (163 mg) in ethanol (20 ml), THF (10 ml), and water (10 ml) were added Celite (5 g) and reduced iron (1.7 g), followed by heating under reflux at 70° C. for 30 min. The reaction solution was cooled to room temperature, diluted with EtOAc (200 ml), and then filtered through celite. The solution was washed with saturated brine, the organic layer was dried over anhydrous MgSO4, and filtered, and the filtrate was concentrated under reduced pressure to obtain 3-amino-4-hydroxybenzonitrile (740 mg) as a pale brown solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-])=O.[NH4+].[Cl-].O>C(O)C.C1COCC1.CCOC(C)=O>[NH2:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[OH:1])[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
163 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
reduced iron
Quantity
1.7 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The solution was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.